N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide
Description
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrolidine ring substituted with a phenyl group and a furan ring attached to the amide nitrogen. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-16(21)19(12-14-9-6-10-24-14)15-11-17(22)20(18(15)23)13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBQEOOENLBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Furan Ring: The furan ring can be attached to the amide nitrogen through nucleophilic substitution reactions.
Final Amide Formation: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other amides with pyrrolidine and furan rings, such as:
- N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Uniqueness
The uniqueness of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
